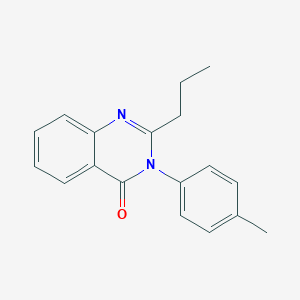
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinazolinone family of compounds, which have been shown to have a wide range of biological activities.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation, cell proliferation, and other biological processes that are associated with disease.
生化学的および生理学的効果
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, which can lead to a reduction in inflammation, cell proliferation, and other biological processes that are associated with disease. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- in lab experiments is its wide range of biological activities. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, which make it a useful tool for studying a variety of biological processes. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. It is important to use this compound in a controlled environment and to follow proper safety protocols to avoid any potential health hazards.
将来の方向性
There are many potential future directions for the study of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl-. One potential direction is the development of new synthetic methods for producing this compound. Another potential direction is the study of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity concerns.
合成法
The synthesis of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 4-methylacetophenone with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. This reaction results in the formation of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- in high yield and purity.
科学的研究の応用
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
84312-85-6 |
|---|---|
製品名 |
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- |
分子式 |
C18H18N2O |
分子量 |
278.3 g/mol |
IUPAC名 |
3-(4-methylphenyl)-2-propylquinazolin-4-one |
InChI |
InChI=1S/C18H18N2O/c1-3-6-17-19-16-8-5-4-7-15(16)18(21)20(17)14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3 |
InChIキー |
NZBCVWZSYWKXPD-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C |
正規SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



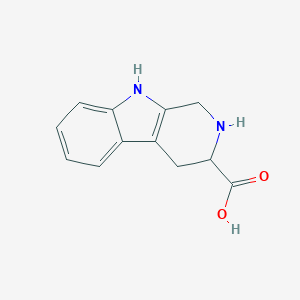

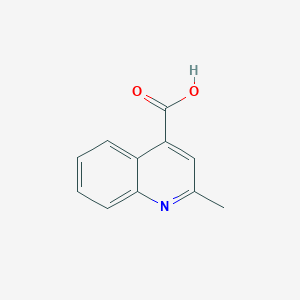
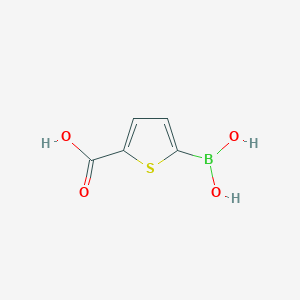
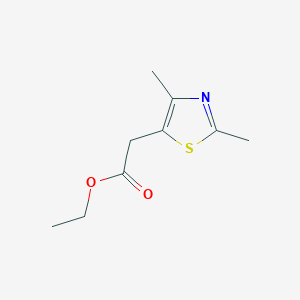
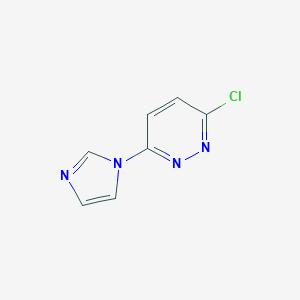
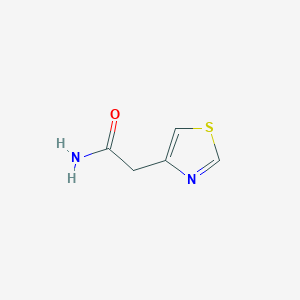
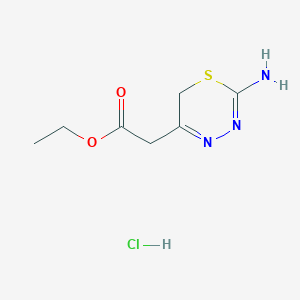
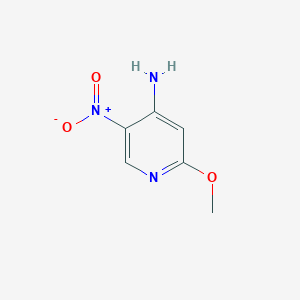
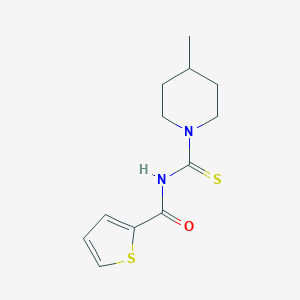
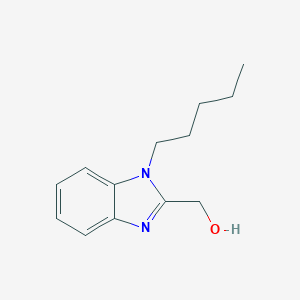
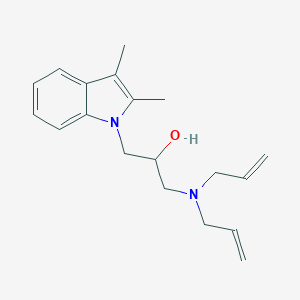
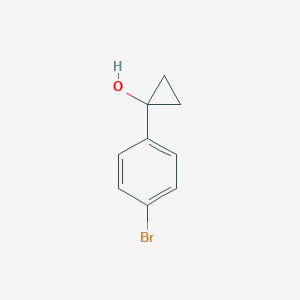
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)